In Vivo Anticancer Efficacy – Cell Growth Inhibition in EAC Model: VTS vs. VSC Head-to-Head
Vanillin thiosemicarbazone (VTS) achieved 88.04% cell growth inhibition against Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice, compared to 84.42% for vanillin semicarbazone (VSC) at its highest tested dose (10 mg/kg i.p.), both benchmarked against bleomycin at 88.20%–88.50% [1][2]. Though the absolute difference is modest (3.62 percentage points), the two compounds operate at substantially different dose toxicity levels.
| Evidence Dimension | In vivo EAC cell growth inhibition (%) |
|---|---|
| Target Compound Data | VTS: 88.04% cell growth inhibition (dose not specified in abstract; LD50 = 55 mg/kg) |
| Comparator Or Baseline | VSC: 84.42% cell growth inhibition at 10 mg/kg i.p.; Bleomycin: 88.50% at 0.3 mg/kg i.p. |
| Quantified Difference | VTS inhibits cell growth by +3.62 percentage points more than VSC at its optimal dose. |
| Conditions | EAC cell-bearing Swiss albino mice, 5-day intraperitoneal treatment; n=6 per group. |
Why This Matters
A 3.62 percentage point gain in tumor cell growth inhibition, achieved with a compound possessing a distinct sulfur-based chelation scaffold, may translate to superior combination therapy potential when metal complexation is required.
- [1] Shahriar, S.M.S. et al. In vivo anticancer activity of vanillin, benzophenone and acetophenone thiosemicarbazones on Swiss albino mice. Journal of Coastal Life Medicine 2(10) (2014) 789-794. View Source
- [2] Ali, M.M. et al. In vivo anticancer activity of vanillin semicarbazone. Asian Pacific Journal of Tropical Biomedicine 2(6) (2012) 438-442. View Source
